molecular formula C12H25Br2N B6269426 1-(3-bromopropyl)-4-tert-butylpiperidine hydrobromide CAS No. 2413898-09-4

1-(3-bromopropyl)-4-tert-butylpiperidine hydrobromide

Cat. No.: B6269426
CAS No.: 2413898-09-4
M. Wt: 343.1
InChI Key:
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Description

1-(3-bromopropyl)-4-tert-butylpiperidine hydrobromide is an organic compound with the molecular formula C11H23Br2N It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromopropyl)-4-tert-butylpiperidine hydrobromide typically involves the reaction of 4-tert-butylpiperidine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromopropyl)-4-tert-butylpiperidine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Products include substituted piperidines with various functional groups.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include amines and other reduced derivatives.

Scientific Research Applications

1-(3-bromopropyl)-4-tert-butylpiperidine hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions and enzyme inhibition.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-bromopropyl)-4-tert-butylpiperidine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom in the compound can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or activation of their biological functions. The piperidine ring and tert-butyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-bromopropylamine hydrobromide: Similar in structure but lacks the piperidine ring and tert-butyl group.

    4-tert-butylpiperidine: Similar in structure but lacks the 3-bromopropyl group.

    1-(3-chloropropyl)-4-tert-butylpiperidine hydrobromide: Similar in structure but has a chlorine atom instead of a bromine atom.

Uniqueness

1-(3-bromopropyl)-4-tert-butylpiperidine hydrobromide is unique due to the presence of both the 3-bromopropyl group and the tert-butyl group on the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various research applications.

Properties

CAS No.

2413898-09-4

Molecular Formula

C12H25Br2N

Molecular Weight

343.1

Purity

90

Origin of Product

United States

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